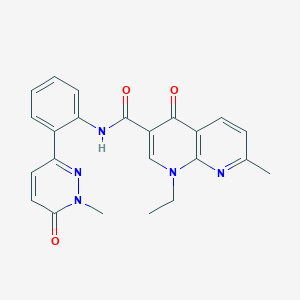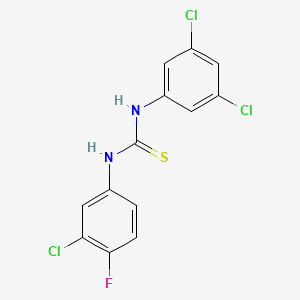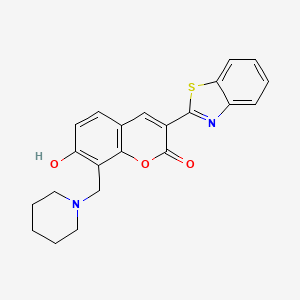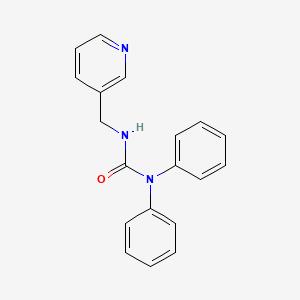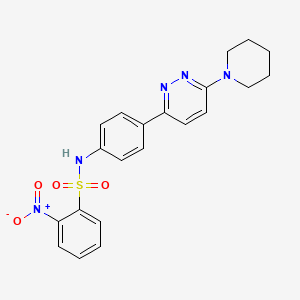![molecular formula C17H13N3O2 B2882828 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid CAS No. 1429618-03-0](/img/structure/B2882828.png)
4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is involved in cell communication and has been identified as a potential molecular target for new anticancer drug discovery .
Mode of Action
The compound interacts with DDR1 by inhibiting its enzymatic activity . This interaction results in the suppression of the kinase activities of DDR1, leading to a decrease in the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of DDR1 by this compound affects several biochemical pathways. These include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s action on these pathways can lead to the suppression of tumor cell growth and the promotion of cell death .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound possesses good PK profiles, with oral bioavailabilities of 67.4% and 56.2% . This indicates that the compound is well-absorbed and can reach therapeutic concentrations in the body .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are primarily due to the compound’s ability to inhibit DDR1 and disrupt the associated signaling pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as pH and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 4-ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidin-6-yl group to yield different functionalized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid can be used to study biological pathways and interactions. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the field of oncology. It can be used as a lead compound for the development of anticancer drugs due to its ability to interact with specific molecular targets.
Industry: In the chemical industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable asset in various industrial applications.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-6-yl derivatives: These compounds share the pyrazolo[1,5-a]pyrimidin-6-yl core but differ in their substituents and functional groups.
Benzoic acid derivatives: These compounds have the benzoic acid moiety but differ in their substituents and core structures.
Uniqueness: 4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid is unique due to its specific combination of the pyrazolo[1,5-a]pyrimidin-6-yl group and the ethylbenzoic acid moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-ethyl-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-2-13-5-6-15(17(21)22)9-14(13)4-3-12-10-18-16-7-8-19-20(16)11-12/h5-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLNQGKEBHGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C#CC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2882745.png)

![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)
![2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2882750.png)

![5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2882754.png)

![2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
